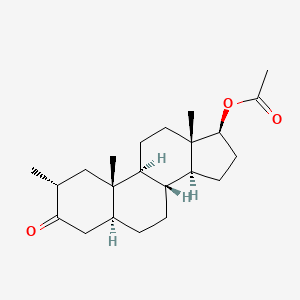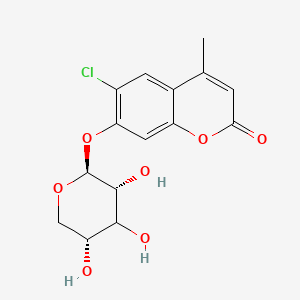![molecular formula C17H23N3O2 B15292903 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is a chemical compound known for its significant pharmacological properties. It is a derivative of quinolinone and piperazine, which are both important scaffolds in medicinal chemistry. This compound has been studied for its potential use in treating various central nervous system disorders due to its interaction with dopamine and serotonin receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone typically involves the reaction of 7-hydroxy-2(1H)-quinolinone with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone. This intermediate is then reacted with piperazine to yield the final product . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as methanol, and using a resin like AMBERLITE IR 120 H to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives with altered electronic properties, while reduction can yield more saturated analogs .
科学研究应用
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving neurotransmitters.
作用机制
The mechanism of action of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This dual activity helps stabilize neurotransmitter levels in the brain, which can alleviate symptoms of psychiatric disorders .
相似化合物的比较
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar structure and mechanism of action.
Brexpiprazole: Another antipsychotic that shares structural similarities and pharmacological properties.
Dehydroaripiprazole: An active metabolite of aripiprazole with comparable therapeutic effects.
Uniqueness
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as both an agonist and antagonist at different receptor sites makes it a versatile compound in medicinal chemistry .
属性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
7-(4-piperazin-1-ylbutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23N3O2/c21-17-6-4-14-3-5-15(13-16(14)19-17)22-12-2-1-9-20-10-7-18-8-11-20/h3-6,13,18H,1-2,7-12H2,(H,19,21) |
InChI 键 |
MOSFIXBUFUWWCA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCCOC2=CC3=C(C=C2)C=CC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
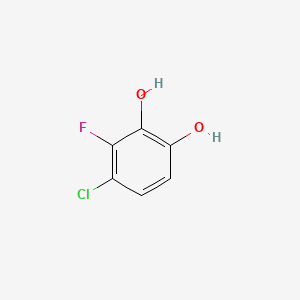
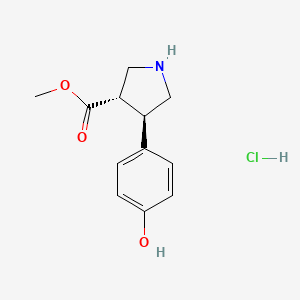

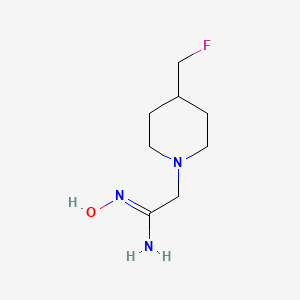
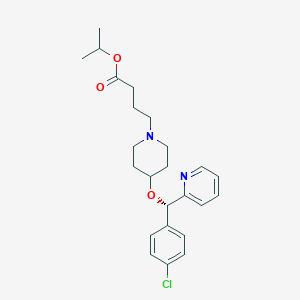
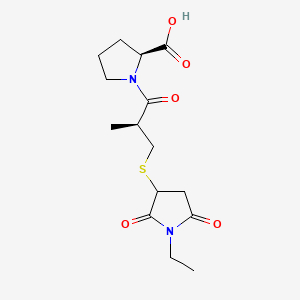
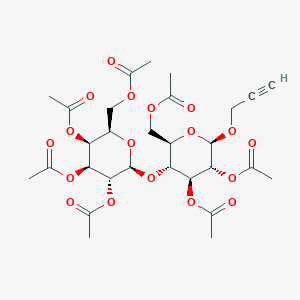
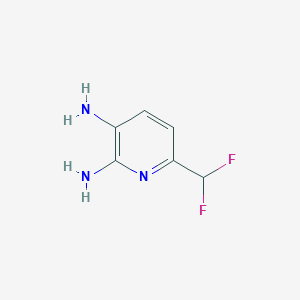
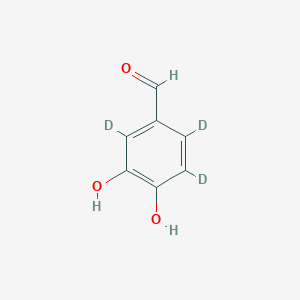
![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
